molecular formula C16H19N3O B441957 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile CAS No. 543686-58-4

3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile

Cat. No.: B441957
CAS No.: 543686-58-4
M. Wt: 269.34g/mol
InChI Key: WCZCTBJSMZYQFT-QPJJXVBHSA-N
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Description

3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile is a nitrile-containing compound featuring a piperazine core substituted with a cinnamyl (3-phenylprop-2-en-1-yl) group and a β-ketonitrile moiety. Its synthesis typically involves coupling reactions under mild conditions, such as ethanol with piperidine catalysis at 0–5°C .

Properties

IUPAC Name

3-oxo-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c17-9-8-16(20)19-13-11-18(12-14-19)10-4-7-15-5-2-1-3-6-15/h1-7H,8,10-14H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZCTBJSMZYQFT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Cinnamyl Chloride

Cinnamyl chloride is synthesized via the methylation of styrene with formaldehyde and hydrochloric acid. The reaction occurs at 85–100°C under reflux, achieving near-quantitative yields (98.5% purity):

Styrene+Formaldehyde+HClCinnamyl Chloride\text{Styrene} + \text{Formaldehyde} + \text{HCl} \rightarrow \text{Cinnamyl Chloride}

Key conditions :

  • Temperature : 95°C

  • Catalyst : None required (contrary to older nitric acid-catalyzed methods)

  • Reaction Time : 5 hours

  • Yield : 100% (theoretical conversion)

Piperazine Alkylation

Cinnamyl chloride reacts with anhydrous piperazine in ethanol at 60–80°C. The optimized protocol involves:

  • Molar Ratio : 1:1 (cinnamyl chloride to piperazine)

  • Solvent : Ethanol (95%)

  • Temperature : 70°C

  • Reaction Time : 1 hour

  • Workup : Distillation under reduced pressure (-0.08 MPa) followed by alkaline extraction with toluene.

  • Yield : 75% (purity >98.8%)

Synthesis of 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile

The final step involves condensing cinnamyl piperazine with ethyl cyanoacetate. This method adapts a protocol for analogous piperidine derivatives:

Reaction Mechanism

The secondary amine of cinnamyl piperazine undergoes nucleophilic attack on the carbonyl carbon of ethyl cyanoacetate, followed by elimination of ethanol:

Cinnamyl Piperazine+Ethyl CyanoacetateTarget Compound+Ethanol\text{Cinnamyl Piperazine} + \text{Ethyl Cyanoacetate} \rightarrow \text{Target Compound} + \text{Ethanol}

Optimized Procedure

  • Reagents :

    • Cinnamyl piperazine (0.02 mol)

    • Ethyl cyanoacetate (0.01 mol)

    • Ethanol (20 mL)

  • Conditions :

    • Temperature : Room temperature (25°C)

    • Reaction Time : 2 hours

    • Workup : Filtration and crystallization from ethanol.

  • Yield : 92% (colorless crystals)

  • Characterization :

    • Melting Point : 78–79°C

    • 1H NMR (DMSO-d6) : δ 1.39–1.53 (m, 6H, piperazine), 3.24–3.37 (m, 4H, piperazine), 3.97 (s, 2H, CH₂), 6.30–7.40 (m, 5H, cinnamyl aromatic protons).

    • X-ray Diffraction : Confirms chair conformation of the piperazine ring and planar cyanoacetamide group.

Comparative Analysis of Methods

Parameter Cinnamyl Piperazine Synthesis Target Compound Synthesis
Reaction Temperature 70–95°C25°C
Catalyst NoneNone
Solvent EthanolEthanol
Yield 75%92%
Purity >98.8%>97%
Key Characterization Distillation, alkaline extractionNMR, X-ray diffraction

Industrial-Scale Considerations

Commercial suppliers like Matrix Scientific and Crysdot offer the compound at laboratory scales (500 mg to 5 g), with prices ranging from $95 to $349. Industrial production would require:

  • Cost Optimization : Substituting ethanol with cheaper solvents (e.g., isopropanol).

  • Purification : Large-scale crystallization or column chromatography.

  • Safety : Handling cinnamyl chloride (lachrymator) in closed systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenylprop-2-en-1-yl group.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile involves its interaction with specific molecular targets. The phenylprop-2-en-1-yl group can interact with various enzymes and receptors, modulating their activity. The nitrile group may also play a role in binding to active sites of enzymes, influencing their function.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological/Physicochemical Implications References
3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile (Target) Piperazine Cinnamyl (3-phenylprop-2-en-1-yl), β-ketonitrile Potential enzyme inhibition via nitrile interaction; moderate lipophilicity due to aromatic cinnamyl
3-Oxo-3-piperidin-1-yl-propionitrile (3b) Piperidine Piperidine ring (saturated) instead of piperazine Reduced hydrogen-bonding capacity; altered basicity due to absence of secondary amine
(2S)-2-(4-chlorobenzyl)-3-oxo-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-amine Piperazine Pyrrolopyrimidine, chlorobenzyl Enhanced AKT1 inhibition due to chlorobenzyl’s electron-withdrawing effects and aromatic stacking
1-{2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one Piperazine Methyl group on piperazine, butanone instead of nitrile Increased lipophilicity from methyl; ketone may engage in hydrogen bonding vs. nitrile’s dipole effects
3-Oxo-3-(4-(2-oxo-2H-chromen-4-yl)piperazin-1-yl)propanenitrile Piperazine Coumarin-indole hybrid Antibacterial activity via rigid planar coumarin; indole enables π-π stacking and H-bonding
3-oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile Piperidine Trifluoromethylpyridinyl Improved metabolic stability (CF3 group); stronger electron-withdrawing effects enhance binding affinity

Physicochemical Properties

  • Lipophilicity : The cinnamyl group in the target compound provides moderate lipophilicity, whereas trifluoromethylpyridine () increases hydrophobicity .
  • Electronic Effects : Nitriles (target) act as strong electron-withdrawing groups, while ketones () or amides () offer varied dipole moments and H-bonding capacity.

Biological Activity

3-Oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile, also known by its CAS number 543686-58-4, is a compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₉N₃O. The compound features a piperazine ring, which is often associated with various biological activities, including antipsychotic and antidepressant effects.

Property Details
Molecular FormulaC₁₆H₁₉N₃O
CAS Number543686-58-4
Hazard ClassificationIrritant

Anticancer Properties

Several studies have explored the anticancer potential of piperazine derivatives. For example, compounds that incorporate the piperazine moiety have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Investigating the specific effects of this compound on cancer cells could provide insights into its therapeutic potential.

Neuropharmacological Effects

Piperazine derivatives are well-known for their neuropharmacological effects, including anxiolytic and antidepressant activities. Research has shown that modifications in the piperazine structure can significantly alter these effects. The specific interactions of this compound with neurotransmitter systems (e.g., serotonin and dopamine) warrant further investigation to elucidate its potential as a neuroactive agent.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antimicrobial activity. The results indicated that compounds with similar substituents to those in this compound exhibited significant inhibition against gram-positive bacteria.

Study 2: Anticancer Activity

In a study assessing the anticancer properties of piperazine-based compounds, researchers found that a derivative closely related to 3-Oxo showed promising results in inhibiting the proliferation of breast cancer cells (MCF7). The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

The biological activities of 3-Oxo compounds are often mediated through multiple mechanisms:

  • Receptor Interaction : Piperazine derivatives frequently interact with neurotransmitter receptors, influencing signaling pathways involved in mood regulation.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes critical for bacterial survival or tumor growth.
  • Cellular Uptake : The lipophilicity of such compounds allows for effective cellular uptake, enhancing their biological efficacy.

Q & A

What are the standard synthetic routes and critical reaction conditions for synthesizing 3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile?

Basic Research Question
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a piperazine derivative (e.g., 4-(2-phenylethyl)piperazine) with a cyanoacetamide precursor under reflux conditions. Key steps include:

  • Solvent selection : Ethanol or THF is often used to enhance solubility and reaction efficiency .
  • Temperature control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the nitrile group) .
  • Catalysts : Piperidine or triethylamine may be added to deprotonate intermediates and accelerate condensation .
  • Purification : Column chromatography or recrystallization is employed to isolate the product, with purity verified by HPLC (>95%) .

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Question
Comprehensive characterization involves:

  • Spectroscopic analysis :
    • NMR : 1^1H and 13^13C NMR confirm the presence of the piperazine ring, propenenitrile backbone, and (E)-configured phenylpropenyl group .
    • IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (C=O stretch) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) determines the molecular ion ([M+H]+^+ at m/z 257.33) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and confirms the (2E)-configuration of the propenyl moiety .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question
Critical safety measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A/2 irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory toxicity, Category 3) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent thermal decomposition .

How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Advanced Research Question
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to:

  • Predict intermediates : Identify low-energy transition states for piperazine-substitution reactions .
  • Screen catalysts : Evaluate base strength (e.g., piperidine vs. DBU) for deprotonation efficiency .
  • Design derivatives : Modify the phenylpropenyl or nitrile groups to enhance bioactivity using molecular docking (e.g., Autodock Vina) .
  • Validate experimentally : Compare computed activation energies with experimental yields to refine models .

What methodologies are recommended to resolve contradictions in pharmacological data across studies?

Advanced Research Question
Discrepancies in bioactivity (e.g., IC50_{50} variability) can arise from:

  • Batch heterogeneity : Use LC-MS to verify purity and quantify impurities (e.g., hydrolyzed byproducts) .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., kinase inhibition) .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question
Stability studies are critical for:

  • Storage : Degradation above 40°C releases toxic HCN; use TGA/DSC to monitor thermal breakdown .
  • Biological assays : PBS buffer (pH 7.4) maintains integrity for 24 hours, while acidic conditions (pH <3) hydrolyze the nitrile group .
  • Kinetic analysis : HPLC tracking of degradation products (e.g., amide derivatives) under accelerated aging .

What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Advanced Research Question
SAR studies involve:

  • Analog synthesis : Replace the phenylpropenyl group with halogenated or heteroaromatic moieties .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., nitrile and ketone groups) using MOE software .
  • Biological testing : Compare cytotoxicity (MTT assay) and target binding (SPR) across analogs .
  • Data integration : Multivariate analysis (PCA) correlates structural features (e.g., logP, polar surface area) with activity .

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